
1,3-dimethyl-5-phenyl-1H-pyrazole
Overview
Description
1,3-Dimethyl-5-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a scaffold for the development of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of benzaldehyde with 2-amino-3-pentanone, followed by cyclization and methylation reactions . Another method includes the reaction of phenylhydrazine with acetylacetone under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like chromium (VI) oxide to form carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can participate in substitution reactions, such as N-arylation, using aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide in an appropriate solvent.
Reduction: Hydrazine or other reducing agents.
Substitution: Aryl halides and copper powder as a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: N-arylpyrazoles.
Scientific Research Applications
Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole
The synthesis of DMP can be achieved through several methods. A common approach involves the reaction of phenylhydrazine with acetylacetone under acidic conditions, yielding high purity and yield.
Synthetic Routes:
- Method 1: Reaction of phenylhydrazine with acetylacetone.
- Conditions: Acidic medium (e.g., hydrochloric acid).
- Yield: High purity after recrystallization.
- Method 2: Cyclization of 1,3-diketones with hydrazines.
- Advantages: Simplicity and high yield.
Medicinal Chemistry
DMP serves as a core structure in the development of various pharmaceuticals, particularly those targeting inflammation and cancer. Notable applications include:
- Anti-inflammatory Agents: Compounds derived from DMP exhibit significant anti-inflammatory properties, making them candidates for treating conditions like arthritis.
- Anticancer Agents: Research has shown that derivatives of DMP can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Biological Studies
DMP is utilized in enzyme inhibition studies and receptor binding assays. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research:
- Enzyme Inhibition: DMP derivatives have been studied for their effects on enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
- Receptor Binding: The compound has been investigated for its interaction with specific receptors, aiding in the understanding of drug-receptor dynamics .
Industrial Applications
In addition to its research applications, DMP is also used in industrial settings:
- Agrochemicals: DMP derivatives are synthesized for use as pesticides and herbicides due to their efficacy against various pests.
- Dyes and Pigments: The compound's unique chemical structure allows it to be used in the synthesis of dyes, enhancing color stability and vibrancy in various products.
Case Study 1: Anti-inflammatory Activity
A study demonstrated that a specific derivative of DMP exhibited potent anti-inflammatory effects in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in human monocytes, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Properties
Research published in a pharmacological journal highlighted that certain DMP derivatives could significantly reduce the viability of breast cancer cells. The study indicated that these compounds induce apoptosis through mitochondrial pathways, establishing their role as potential anticancer agents .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-phenyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo tautomerism and resonance stabilization influences its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar in structure but lacks the additional methyl group at position 1.
1-Phenyl-3-methyl-5-pyrazolone: Contains a carbonyl group at position 5, making it more reactive in certain conditions.
Uniqueness
1,3-Dimethyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various fields of research and industry .
Biological Activity
1,3-Dimethyl-5-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 200.24 g/mol. The compound features a pyrazole ring substituted with two methyl groups at the 1 and 3 positions and a phenyl group at the 5 position. This unique structure contributes to its biological activity.
Biological Activities
Research has indicated that this compound possesses a range of biological activities:
- Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Some derivatives have shown promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels, indicating their potential use in treating inflammatory diseases .
- Anticancer Properties : Recent studies highlighted the cytotoxic effects of certain pyrazole derivatives on cancer cell lines. For example, one derivative demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM) .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. Its structure allows it to modulate enzyme activity and influence various signaling pathways, which can lead to its observed biological effects.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : One common method involves the condensation of N-phenylhydrazine with ethyl acetoacetate, followed by methylation to yield the desired compound .
- Multicomponent Reactions (MCRs) : MCRs are known for their efficiency in organic synthesis and can be applied to create complex pyrazole derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
1,3-dimethyl-5-phenylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-11(13(2)12-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXMGLLAMAWYNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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